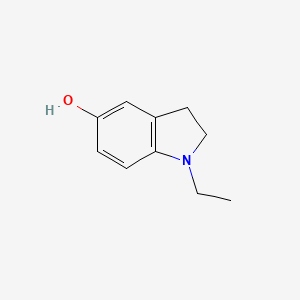

1-Ethylindolin-5-ol

Description

1-Ethylindolin-5-ol, a derivative of indoline (B122111), is characterized by an ethyl group attached to the nitrogen atom and a hydroxyl group at the fifth position of the indoline ring structure. While specific research focused solely on this compound is emerging, its importance is intrinsically linked to the extensive and well-established field of indoline chemistry. The properties and potential applications of this compound are extrapolated from the broader understanding of substituted indolines.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO |

| IUPAC Name | This compound |

| Melting Point | 216-218 °C (hydrochloride salt) sigmaaldrich.com |

| CAS Number | 436332-60-8 |

Indoline, also known as 2,3-dihydro-1H-indole, is a bicyclic heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. sci-hub.se This core structure is a fundamental building block in a vast array of natural products and synthetic molecules. chemrj.orgrsc.org The chemistry of indoline is rich and varied, with numerous synthetic methods developed for its preparation and functionalization. sci-hub.se

The reactivity of the indoline scaffold allows for the introduction of various substituents at different positions, leading to a diverse library of derivatives with tailored properties. The substitution pattern on the indoline ring plays a crucial role in determining the molecule's biological activity and chemical characteristics. researchgate.net Research into substituted indolines, such as this compound, is a vibrant area of study, driven by the quest for novel compounds with specific functions.

The indoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. sci-hub.sechim.it This prevalence is attributed to the ability of the indoline nucleus to interact with a wide range of biological targets. chemrj.org

Key applications and areas of significance for indoline scaffolds include:

Medicinal Chemistry: Indoline derivatives are integral to a multitude of pharmaceuticals. They form the core of drugs with anti-inflammatory, anticancer, and neuroprotective properties. irjmets.commdpi.com The structural versatility of the indoline ring allows for the fine-tuning of molecular properties to enhance efficacy and target specificity. mdpi.comnih.gov

Agrochemicals: The biological activity of indoline derivatives extends to agriculture, where they have been investigated for use as insecticides, fungicides, and herbicides. researchgate.net

Materials Science: The unique electronic and photophysical properties of certain indoline derivatives make them suitable for applications in materials science, such as the development of organic dyes and photoactuators. chim.it

Synthetic Intermediates: The indoline ring is a versatile intermediate in organic synthesis, providing a platform for the construction of more complex molecular architectures. rsc.orgacs.org Various synthetic strategies, including transition metal-catalyzed reactions, have been developed to efficiently construct and modify the indoline core. sci-hub.se

The study of specific substituted indolines like this compound contributes to the broader understanding of structure-activity relationships within this important class of compounds. The ethyl group at the 1-position and the hydroxyl group at the 5-position can influence the molecule's polarity, solubility, and potential for hydrogen bonding, thereby affecting its interactions with other molecules and biological systems. Further research into the synthesis and reactivity of this compound will undoubtedly uncover new opportunities for its application in various fields of chemistry.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole (B1671886) |

| Indoline |

| 2,3-dihydro-1H-indole |

| Serotonin |

| Melatonin |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,3-dihydroindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-11-6-5-8-7-9(12)3-4-10(8)11/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOLGKMVBLAKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Ethylindolin 5 Ol

Reactions at the Indoline (B122111) Nitrogen Atom

The nitrogen atom within the indoline ring of 1-ethylindolin-5-ol is a key site for chemical modifications. Its nucleophilic character allows for reactions such as alkylation and acylation, leading to a diverse range of N-substituted derivatives.

Further Alkylation and Acylation Reactions

The secondary amine of the indoline ring can undergo further alkylation. This reaction typically involves the use of alkyl halides in the presence of a base. For instance, the reaction of an N-substituted indoline with an alkyl halide can introduce an additional alkyl group onto the nitrogen atom. This process is analogous to the Friedel-Crafts alkylation, where an alkyl group is added to an aromatic ring. byjus.comlibretexts.org However, in this case, the nitrogen atom of the indoline acts as the nucleophile.

Acylation of the indoline nitrogen is another important transformation, which introduces an acyl group (R-C=O) into the molecule. libretexts.orgmasterorganicchemistry.com This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640). libretexts.org These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. The resulting N-acylindolines are generally stable compounds.

A summary of representative alkylation and acylation reactions is presented in the table below.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Alkyl Halide | N-Alkylation | 1-Ethyl-1-alkylindolin-5-ol |

| This compound | Acyl Chloride | N-Acylation | 1-Acyl-1-ethylindolin-5-ol |

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives of indoles and indolines is a significant area of research due to the prevalence of these scaffolds in biologically active molecules. acs.orgopenmedicinalchemistryjournal.com The nitrogen atom of this compound can be functionalized with a wide variety of substituents to create novel derivatives with potentially interesting chemical and biological properties.

For example, N-allylation of indoles can be achieved using allylic carbonates in the presence of an iridium catalyst, leading to the formation of N-allylindole derivatives with high regioselectivity and enantioselectivity. nih.gov While this specific reaction is on indoles, similar principles can be applied to indolines. The formation of N-substituted derivatives can also be achieved through coupling reactions with various partners. researchgate.net

Transformations Involving the C5-Hydroxyl Group

The phenolic hydroxyl group at the C5 position of this compound imparts another dimension to its reactivity, allowing for transformations such as etherification, esterification, oxidation, and coupling reactions.

Etherification and Esterification Pathways

The hydroxyl group of this compound can be converted into an ether through Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Esterification of the phenolic hydroxyl group can be accomplished by reacting this compound with a carboxylic acid, acyl chloride, or acid anhydride. wikipedia.org This reaction is often catalyzed by an acid or a base. The resulting esters can serve as protecting groups or as intermediates for further transformations.

Oxidation Reactions of the Phenolic Hydroxyl

Phenolic hydroxyl groups are susceptible to oxidation. wikipedia.org The oxidation of the C5-hydroxyl group of this compound can lead to the formation of a quinone-type structure. The ease of oxidation is influenced by the substituents on the aromatic ring. mdpi.com Electron-donating groups, such as the ethylamino group in this compound, can increase the electron density of the ring and facilitate oxidation. mdpi.com Reagents like Fremy's salt or oxone are commonly used for the oxidation of phenols to quinones. wikipedia.org Due to the electron-rich nature of the indoline system, it is readily oxidized. For instance, simple oxidants like N-bromosuccinimide can selectively oxidize indole (B1671886) to oxindole (B195798). wikipedia.org

Coupling Reactions at the C5 Position

The C5 position, activated by the hydroxyl group, can participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are instrumental in building more complex molecular architectures. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to introduce aryl, vinyl, or other groups at this position, although this would likely require prior conversion of the hydroxyl group to a better leaving group, such as a triflate.

Reactivity of the Indoline Ring System

The indoline core of this compound is a key determinant of its chemical reactivity. The fusion of a benzene (B151609) ring with a dihydropyrrole ring results in a system with distinct electronic properties that influence its participation in chemical reactions.

Electrophilic Aromatic Substitution Patterns

The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these substitutions are significantly influenced by the activating effects of the hydroxyl (-OH) and the N-ethyl groups. wikipedia.org

The hydroxyl group is a potent activating group and an ortho, para-director. mnstate.edu This is due to its ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during the substitution process. masterorganicchemistry.comwikipedia.org The N-ethyl group, also an electron-donating group, further enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. bhu.ac.in

Consequently, electrophiles will preferentially attack the positions ortho and para to the hydroxyl group. Given the structure of this compound, the primary sites for electrophilic attack are the C4, C6, and potentially the C7 positions of the indoline ring. The interplay between the directing effects of the hydroxyl and the N-ethyl groups, along with steric considerations, will ultimately determine the final substitution pattern.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Group | Directing Effect | Predicted Reactivity |

| C4 | ortho to -OH | ortho, para | Activated |

| C6 | para to -OH | ortho, para | Activated |

| C7 | meta to -OH, ortho to N-ethyl | ortho, para | Moderately Activated |

Functionalization of the Indoline C2 and C3 Positions

While the aromatic portion of the indoline ring readily undergoes electrophilic substitution, the C2 and C3 positions on the five-membered ring also exhibit reactivity, allowing for further functionalization. The presence of the nitrogen atom and the adjacent methylene (B1212753) groups provides sites for various chemical modifications.

Reactions at these positions often involve initial transformation at the nitrogen, for instance, through the formation of N-metallated species which can then direct reactions to the C3 position. bhu.ac.in Although specific studies on this compound are not prevalent, related indoline chemistries suggest that functionalization at C2 and C3 is achievable through various synthetic strategies.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.orgorganic-chemistry.orgwikipedia.org The bifunctional nature of this compound, possessing both nucleophilic (the aromatic ring and the hydroxyl group) and potentially electrophilic characteristics under certain conditions, makes it a suitable candidate for participation in MCRs.

As a Nucleophilic Component

The electron-rich nature of the indoline ring system, enhanced by the hydroxyl and N-ethyl groups, allows this compound to act as a potent nucleophile in various MCRs. sioc-journal.cn For instance, it can participate in reactions where an activated aromatic system is required to attack an electrophilic species generated in situ.

One such example is the Mannich reaction, where an amine, formaldehyde, and a carbon acid react to form a β-amino carbonyl compound. organic-chemistry.orgbeilstein-journals.org In this context, this compound could serve as the nucleophilic component, reacting with an iminium ion generated from an aldehyde and an amine.

Table 2: Potential Multi-Component Reactions with this compound as a Nucleophile

| MCR Type | Reactants | Potential Product Type |

| Mannich Reaction | Aldehyde, Amine, this compound | Aminomethylated indolin-5-ol derivative |

| Biginelli-type Reaction | Aldehyde, Urea/Thiourea (B124793), this compound | Dihydropyrimidinone-fused indoline |

As an Electrophilic Component

While less common, it is conceivable for this compound to be transformed into an electrophilic species that can then participate in an MCR. For example, oxidation of the hydroxyl group to a ketone would generate a reactive carbonyl moiety. This new functional group could then act as an electrophile.

In a different approach, the indoline ring itself could be rendered electrophilic. For instance, reaction with a strong oxidant could lead to the formation of an intermediate that is susceptible to nucleophilic attack within an MCR framework.

Spectroscopic Characterization and Structural Elucidation of 1 Ethylindolin 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. In the ¹H NMR spectrum of 1-Ethylindolin-5-ol, distinct signals are expected for the aromatic protons, the protons of the indoline (B122111) ring, and the protons of the N-ethyl group.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. The hydroxyl group (-OH) proton often appears as a broad singlet, and its chemical shift can be concentration-dependent. The ethyl group attached to the nitrogen atom will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which in turn will appear as a triplet. The methylene protons of the indoline ring at positions C2 and C3 are expected to appear as triplets due to coupling with each other.

Predicted ¹H NMR Data for this compound The following data are predicted values based on the analysis of similar indoline derivatives and standard NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | 6.8 - 7.0 | d | ~8.0 |

| H-6 | 6.5 - 6.7 | dd | ~8.0, ~2.0 |

| H-4 | 6.4 - 6.6 | d | ~2.0 |

| 5-OH | 4.5 - 5.5 | br s | - |

| N-CH₂ (ethyl) | 3.2 - 3.4 | q | ~7.2 |

| C3-H₂ | 2.9 - 3.1 | t | ~8.5 |

| C2-H₂ | 2.6 - 2.8 | t | ~8.5 |

| N-CH₂CH₃ (ethyl) | 1.1 - 1.3 | t | ~7.2 |

d = doublet, dd = doublet of doublets, t = triplet, q = quartet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to enhance the signal, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbons of the aromatic ring will resonate in the downfield region (110-150 ppm), with the carbon atom attached to the hydroxyl group (C-5) being the most deshielded in that portion of the ring. The carbons of the ethyl group and the indoline ring will appear in the upfield region.

Predicted ¹³C NMR Data for this compound The following data are predicted values based on the analysis of similar indoline derivatives and standard NMR principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | 148.0 - 152.0 |

| C-3a | 142.0 - 146.0 |

| C-7a | 130.0 - 134.0 |

| C-7 | 125.0 - 129.0 |

| C-4 | 110.0 - 114.0 |

| C-6 | 108.0 - 112.0 |

| C-2 | 52.0 - 56.0 |

| N-C H₂ (ethyl) | 45.0 - 49.0 |

| C-3 | 28.0 - 32.0 |

| N-CH₂C H₃ (ethyl) | 12.0 - 15.0 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be crucial to:

Confirm the coupling between the methylene protons (N-CH₂) and methyl protons (-CH₃) of the ethyl group.

Establish the connectivity between the C2-H₂ and C3-H₂ protons of the indoline ring.

Trace the coupling network among the aromatic protons H-4, H-6, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is essential for assigning the carbon signals based on the already assigned proton signals. For example, it would directly link the proton signal at ~3.3 ppm to the N-CH₂ carbon signal at ~47 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the N-CH₂ protons to C-2, C-7a, and the ethyl C-CH₃.

Correlations from the aromatic protons (H-4, H-6, H-7) to the quaternary carbons C-3a, C-5, and C-7a, confirming the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule, which serves as a powerful confirmation of its identity. For this compound, HRMS would be used to confirm its molecular formula.

Calculated Accurate Mass for this compound

| Compound | Molecular Formula | Calculated [M+H]⁺ (Monoisotopic Mass) |

| This compound | C₁₀H₁₃NO | 164.1070 |

The experimentally determined mass from an HRMS analysis should match this calculated value within a very small margin of error (e.g., ± 5 ppm).

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a molecular fingerprint that can be used for structural elucidation. The fragmentation of indoline derivatives is influenced by the stability of the resulting ions.

For this compound, common fragmentation pathways initiated by electron impact (EI) or collision-induced dissociation (CID) would likely involve:

Loss of the ethyl group: A primary fragmentation would be the cleavage of the N-ethyl bond. This could occur through the loss of an ethyl radical (•CH₂CH₃, 29 Da) or, more commonly, through a cleavage alpha to the nitrogen, leading to the loss of a methyl radical (•CH₃, 15 Da) to form an iminium ion, followed by further rearrangements.

Retro-Diels-Alder (RDA) type fragmentation: The saturated heterocyclic ring of the indoline structure can undergo cleavage.

Benzylic cleavage: The bond between C3 and C3a is a benzylic position and can be a site of cleavage.

The analysis of these fragmentation patterns helps to confirm the presence and location of the ethyl and hydroxyl substituents on the indoline core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Covalent bonds in organic molecules are not static; they vibrate at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. msu.edu The position, intensity, and shape of these absorption bands provide a molecular fingerprint, allowing for the characterization of the compound's structure.

For this compound, the key functional groups that give rise to characteristic IR absorption bands are the hydroxyl (-OH) group, the secondary amine (N-H) within the indoline ring, the aromatic C-H bonds, and the C-O bond. The presence of an ethyl group introduces aliphatic C-H bonds.

Key IR Absorption Bands for this compound:

O-H Stretching: The hydroxyl group exhibits a strong and broad absorption band, typically in the region of 3200–3550 cm⁻¹. specac.com This broadening is a result of hydrogen bonding between molecules.

N-H Stretching: The secondary amine in the indoline ring is expected to show a moderate absorption band in the range of 3300–3500 cm⁻¹. msu.edu

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the ethyl group and the indoline ring will show strong absorptions in the 2850–2960 cm⁻¹ range.

C=C Aromatic Stretching: The carbon-carbon double bond stretching within the aromatic ring gives rise to moderate to weak absorptions in the 1400–1600 cm⁻¹ region. researchgate.net

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group typically results in a strong, sharp peak between 1050 cm⁻¹ and 1210 cm⁻¹. specac.com

C-N Stretching: The C-N stretching vibration of the indoline ring is expected in the 1029-1200 cm⁻¹ range. specac.com

In a study of indoline derivatives, the N-H stretching vibration was observed around 3221 cm⁻¹, and C=C-H stretching was seen at 3130 cm⁻¹. rdd.edu.iq Another study on indole (B1671886) derivatives reported the N-H stretch at 3406 cm⁻¹. researchgate.net The deprotonation of an N-Boc protected indoline derivative showed a shift in the carbonyl stretching frequency from 1703 cm⁻¹ to 1641 cm⁻¹, indicating a change in the electronic environment upon lithiation. researchgate.net

Interactive Data Table: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3200 - 3550 | Strong, Broad |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretching | 3000 - 3100 | Moderate to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Moderate to Weak |

| Phenolic C-O | Stretching | 1050 - 1210 | Strong, Sharp |

| Amine C-N | Stretching | 1029 - 1200 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions within the substituted benzene ring of the indoline core. The hydroxyl and ethyl substituents on the indoline ring can cause shifts in the absorption maxima compared to the parent indoline molecule. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide information about the electronic effects of the substituents.

For indoline and its derivatives, electronic transitions typically involve π → π* transitions within the aromatic system. In a study of 5'-substituted indoline spiropyrans, the unsubstituted spiropyran in ethanol (B145695) exhibited a main absorption band (λmax) at 295 nm. mdpi.com The introduction of various substituents at the 5'-position of the indoline moiety significantly influenced the absorption spectra, with λmax values ranging from 335 nm to 409 nm in ethanol. mdpi.com This demonstrates the sensitivity of the electronic structure to substitution on the indoline ring.

The solvent can also play a crucial role in the UV-Vis spectrum. For the same series of substituted spiropyrans, the λmax values in toluene (B28343) ranged from 325 nm to 407 nm. mdpi.com This solvatochromism arises from the differential stabilization of the ground and excited states by the solvent.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |

| Substituted Benzene Ring | π → π* | ~280 - 320 | Polar solvents may cause shifts in λmax |

It is important to note that the specific λmax for this compound would need to be determined experimentally. However, based on data for related indoline derivatives, the primary absorption is expected in the UV region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions. nih.govlibretexts.org

The analysis of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative showed that the crystals were triclinic with the space group P-1. eurjchem.com The crystal structure was stabilized by a network of N-H···O and O-H···O hydrogen bonds, as well as C-H···π and π···π interactions. eurjchem.com Similarly, the crystal structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol revealed intermolecular N···HO hydrogen bonds in the solid state. mdpi.com

A hypothetical crystal structure determination for this compound would provide precise data on:

Bond Lengths and Angles: The exact lengths of all covalent bonds (C-C, C-N, C-O, C-H, N-H, O-H) and the angles between them.

Conformation: The puckering of the five-membered indoline ring and the orientation of the ethyl and hydroxyl substituents.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the hydroxyl and amine groups, as well as other non-covalent interactions that dictate the crystal packing.

Interactive Data Table: Example Crystallographic Data for an Indoline Derivative

The following table presents example crystallographic data for a related indoline derivative, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, to illustrate the type of information obtained from an X-ray crystallography study. eurjchem.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| V (ų) | 2280.0(2) |

| Z | 1 |

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org These methods, including optical rotation and circular dichroism (CD), are essential for characterizing enantiomers, which are non-superimposable mirror images of each other.

This compound possesses a chiral center at the carbon atom of the indoline ring to which the ethyl group is attached (C2). Therefore, it can exist as a pair of enantiomers, (R)-1-Ethylindolin-5-ol and (S)-1-Ethylindolin-5-ol. These enantiomers will have identical physical properties such as melting point and boiling point, but they will rotate the plane of polarized light in equal and opposite directions.

Optical Rotation: This technique measures the angle by which a chiral compound rotates the plane of linearly polarized light. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this differential absorption versus wavelength and provides information about the stereochemical features of the molecule. The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) are characteristic of a particular enantiomer. For instance, axially chiral oxindole (B195798) dimers have been shown to exhibit pronounced chiroptical properties with significant ECD signals. rsc.org

The enantiomeric characterization of this compound would involve:

Resolution of Enantiomers: The racemic mixture of (R)- and (S)-1-Ethylindolin-5-ol would need to be separated into its individual enantiomers, typically through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Measurement of Optical Rotation: The specific rotation of each purified enantiomer would be measured to confirm their optical activity and opposite rotatory power.

Circular Dichroism Spectroscopy: The CD spectra of the (R) and (S) enantiomers would be recorded. They are expected to be mirror images of each other, providing a definitive confirmation of their enantiomeric relationship. Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict the CD spectra and help in the assignment of the absolute configuration of the enantiomers. acs.org

Interactive Data Table: Hypothetical Chiroptical Data for this compound Enantiomers

| Enantiomer | Specific Rotation [α]D (degrees) | Key Cotton Effect (nm) | Sign of Cotton Effect |

| (R)-1-Ethylindolin-5-ol | Positive (+) | ~280-300 | Positive |

| (S)-1-Ethylindolin-5-ol | Negative (-) | ~280-300 | Negative |

Design, Synthesis, and Evaluation of 1 Ethylindolin 5 Ol Derivatives and Analogs

Rational Design Principles for 1-Ethylindolin-5-ol Derivatives

The rational design of this compound derivatives is guided by established medicinal chemistry principles to optimize their biological activity. A primary strategy is molecular hybridization , which involves combining the this compound core with other pharmacologically active moieties to create a single hybrid molecule with potentially enhanced or synergistic effects. lsmu.ltacs.org This approach aims to exploit the distinct binding interactions of each component to improve affinity and selectivity for a biological target.

Another key principle is structure-based drug design . This involves analyzing the binding site of a target protein, such as an enzyme or receptor, to design molecules that fit precisely into the active site. nih.gov For indoline (B122111) derivatives, this can mean introducing substituents that form specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the target, thereby increasing the compound's potency. drugdesign.org

The design process also considers the introduction of various functional groups to modulate the molecule's physicochemical properties. For instance, incorporating polar groups can enhance solubility, while lipophilic groups can improve membrane permeability. The strategic placement of substituents on the indoline ring or at the 5-hydroxyl position is critical for fine-tuning the electronic and steric properties of the molecule, which in turn influences its biological activity. wikipedia.org

Synthetic Strategies for Novel this compound Analogs

The synthesis of novel analogs based on the this compound scaffold employs a variety of modern organic chemistry techniques. These strategies are designed to be efficient and versatile, allowing for the creation of diverse chemical libraries for biological screening.

The synthesis of indoline-oxadiazole hybrids typically follows a multi-step reaction sequence. A common approach begins with an indole (B1671886) derivative, which is first converted to an intermediate bearing an amine group. mdpi.com This intermediate is then reacted with differently substituted isothiocyanates to yield thiourea (B124793) derivatives. mdpi.com Subsequent treatment with chloroacetic acid under reflux conditions facilitates the cyclization into a thiazolidinone ring, which can be further modified. mdpi.com

Alternatively, an indole-containing starting material can be reacted with hydrazine (B178648) to form a hydrazide, which is then cyclized with a suitable reagent like acetic anhydride (B1165640) to form the 1,3,4-oxadiazole (B1194373) ring. tandfonline.com Microwave-assisted synthesis has also been employed to accelerate these reactions, offering an efficient alternative to conventional heating methods. tandfonline.comnih.gov The combination of the indoline and 1,3,4-oxadiazole rings is expected to produce compounds with enhanced biological properties. lsmu.lt

Table 1: Synthesis of Indole-Oxadiazole Hybrid Derivatives

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Indole derivative, Semicarbazide | Ethanol (B145695), Reflux | Indole-derived oxadiazole with amine mdpi.com |

| 2 | Intermediate from Step 1, Substituted Isothiocyanate | Ethanol, Et3N, Reflux | Indole-oxadiazole thiourea derivative mdpi.com |

| 3 | Intermediate from Step 2, Chloroacetic acid | Acetic acid, Ethanol, Reflux | Hybrid Indole-Oxadiazole Linked Thiazolidinone mdpi.com |

| Alt. 1 | N'-((1H-indol-3-yl)methylene)benzohydrazide | Acetic anhydride, Reflux (140°C) | 1-(2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone tandfonline.com |

| Alt. 2 | Intermediate from Alt. 1, Substituted benzaldehydes | Triethylamine (TEA), Ethanol | 1-(2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)-3-phenylprop-2-en-1-ones tandfonline.com |

The creation of indoline-pyrazole hybrids often utilizes condensation reactions. A general method involves reacting a 5-aminopyrazole derivative with an N-substituted isatin (B1672199) (an oxidized derivative of indole) or an indole-3-carbaldehyde. acs.org The 5-aminopyrazole precursors can be synthesized by reacting a suitable acrylamide (B121943) derivative with hydrazine hydrate. acs.org This approach allows for the generation of a library of pyrazole-indole hybrids by varying the substituents on both heterocyclic rings. acs.orgmdpi.com

Another powerful technique for linking indole and pyrazole (B372694) moieties is the palladium-catalyzed Heck coupling reaction. researchgate.net This method can be used to couple a bromo-substituted indole with an ethenyl-substituted pyrazole, forming a direct carbon-carbon bond between the two rings. researchgate.net Such strategies provide a robust platform for generating structurally diverse hybrid molecules. researchgate.netresearchgate.net

The introduction of an aminoethyl side chain at the 5-hydroxyl position of 1-ethylindoline (B8703014) is a common strategy to enhance biological activity. A typical synthesis involves a two-step process. First, the hydroxyl group of the this compound is alkylated using a dihaloethane, such as 1,2-dibromoethane, in the presence of a base like potassium carbonate in a solvent like acetonitrile. mdpi.com This creates a bromoethyl ether intermediate.

In the second step, this intermediate is reacted with a primary or secondary amine. mdpi.com The amine displaces the bromine atom via nucleophilic substitution, yielding the desired aminoethyl-substituted 1-ethylindolinol derivative. mdpi.com This method is versatile, allowing for the incorporation of a wide variety of amino groups, leading to a range of compounds with different properties. nih.gov

Halogenated and oxo-substituted indoline derivatives are synthesized to explore the effects of electron-withdrawing groups and potential hydrogen bond acceptors on biological activity. Halogenation of the indoline ring can be achieved through various methods, including electrophilic aromatic substitution. Halogenated derivatives of isatin are often used as precursors, which can then be further modified. researchgate.net N-arylation of indoles with halogenated aromatic compounds can also be performed, sometimes under transition-metal-free conditions using a strong base. semanticscholar.org

The introduction of an oxo group, creating an indolinone (or oxindole) structure, is a key modification. For example, 5-ethylindolin-2-one can be synthesized and subsequently used in reactions like Knoevenagel condensation with aldehydes to introduce further diversity. escholarship.org Spirocyclic oxindole (B195798) derivatives can be prepared by reacting isatin derivatives with appropriate precursors, leading to complex three-dimensional structures. google.com

Table 2: Selected Synthetic Reactions for this compound Analogs

| Analog Type | General Reaction | Key Reagents | Resulting Structure |

| Indoline-Pyrazole | Condensation | 5-Aminopyrazole, Indole-3-carbaldehyde | Pyrazole ring linked to the indole core via an imine bridge. acs.org |

| Aminoethyl-Substituted | Alkylation followed by Amination | 1) 1,2-Dibromoethane, K2CO3 2) Desired Amine | Aminoethyl group attached to the 5-oxygen of the indolinol. mdpi.com |

| Halogenated | Nucleophilic Aromatic Substitution | Halogenated Aryl Fluoride, Strong Base (e.g., tBuONa) | Halogenated aryl group attached to the indoline nitrogen. semanticscholar.org |

| Oxo-Substituted | Condensation (Knoevenagel) | Indolin-2-one derivative, Aldehyde, Piperidine | Alkylidene group attached at the 3-position of the indolinone ring. escholarship.org |

Structure-Activity Relationship (SAR) Studies in this compound Derivative Series

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological potency and selectivity of this compound derivatives. wikipedia.org SAR studies involve systematically modifying the chemical structure and evaluating the impact of these changes on a specific biological effect. drugdesign.org

For indoline-based compounds, several structural features are often key to their activity. The substitution pattern on the aromatic ring significantly influences potency. For example, in a series of indolin-5-yl-cyclopropanamine derivatives, the specific placement of substituents was critical for selective inhibition of the enzyme LSD1. nih.gov The presence of an ethyl group at the N-1 position, as in the parent compound, can also be a determining factor for activity and selectivity against certain targets. escholarship.org

In hybrid structures, the nature of the linker between the indoline core and the other heterocyclic moiety plays a vital role. For instance, in a series of hybrid nicotinic-dopaminergic agonists, the length of the spacer connecting the two pharmacophores was found to be critical, with the shortest linker providing the most interesting activity profile. unimi.it

Furthermore, the introduction of different functional groups allows for the probing of the target's binding pocket. Halogen atoms can participate in halogen bonding or alter the electronic nature of the aromatic ring, while hydroxyl or oxo groups can act as hydrogen bond donors or acceptors. drugdesign.orgresearchgate.net For example, in one study of isatin-based hydrazones, the substitution of a chlorine atom at the C-5 position of the isatin ring significantly enhanced inhibitory activity against a target enzyme. researchgate.net These detailed SAR studies provide a roadmap for the rational design of more potent and selective this compound analogs. researchgate.netnih.gov

Application of this compound Derivatives as Building Blocks in Complex Molecule Synthesis

While the direct application of this compound as a building block in the synthesis of complex molecules is not extensively documented in publicly available research, the strategic importance of the substituted indoline core is well-established. The functional groups present on the this compound scaffold—the secondary amine within the indoline ring, the hydroxyl group at the 5-position, and the N-ethyl group—offer multiple points for chemical modification and elaboration. These features make its derivatives valuable precursors for constructing intricate molecular frameworks.

Research into related indoline structures demonstrates the synthetic utility of this heterocyclic system. For instance, the modification of the indoline core is a key strategy in the synthesis of various bioactive compounds. Although specific examples detailing the use of this compound are scarce, the principles of its potential application can be inferred from the reactivity of analogous compounds.

The hydroxyl group at the 5-position can be readily converted into other functional groups, such as ethers or esters, or used as a directing group in electrophilic aromatic substitution reactions to introduce further complexity to the aromatic ring. The nitrogen atom of the indoline can participate in various coupling reactions, serving as a nucleophile or being functionalized to modulate the reactivity of the entire molecule.

The synthesis of complex pyrazole-indole hybrids, for example, has been achieved through the reaction of N-substituted isatins with aminopyrazoles. While not directly involving this compound, this highlights the general strategy of using functionalized indole-type precursors to build more elaborate structures. The N-ethyl group in this compound provides a stable substituent that can influence the steric and electronic properties of the molecule, which can be a crucial factor in controlling the stereochemistry of subsequent reactions.

The table below summarizes hypothetical synthetic transformations that could leverage this compound derivatives for the synthesis of more complex molecules, based on established organic chemistry principles.

| Starting Material Derivative | Reagents and Conditions | Product Type | Potential Application |

| This compound | Alkyl halide, Base (e.g., K₂CO₃) | 5-Alkoxy-1-ethylindoline | Elaboration into natural product analogues |

| This compound | Acyl chloride, Pyridine | 1-Ethylindolin-5-yl acetate | Pro-drug synthesis, functional group protection |

| This compound | HNO₃, H₂SO₄ | Nitro-1-ethylindolin-5-ol | Intermediate for further functionalization |

| 5-Bromo-1-ethylindoline | Palladium catalyst, Boronic acid | 5-Aryl-1-ethylindoline | Synthesis of bi-aryl compounds |

Table 1: Plausible Synthetic Applications of this compound Derivatives

Further research into the reactivity and synthetic applications of this compound and its derivatives is warranted to fully exploit its potential as a versatile building block in the assembly of complex and potentially bioactive molecules.

Computational and Theoretical Investigations of 1 Ethylindolin 5 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. ijfans.org These methods solve approximations of the Schrödinger equation to provide a detailed picture of molecular orbitals, energy levels, and charge distribution, which collectively determine the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust computational method used extensively in chemistry and materials science to investigate the electronic structure of many-body systems. nih.govrsc.org Instead of calculating the complex multi-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity from which molecular properties can be derived.

For 1-Ethylindolin-5-ol, DFT calculations would be employed to optimize its three-dimensional geometry to the lowest energy state. From this optimized structure, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. The ESP map would identify electron-rich regions (nucleophilic sites), such as the oxygen atom of the hydroxyl group and the aromatic ring, and electron-poor regions (electrophilic sites). This information is invaluable for predicting how this compound might interact with other molecules or participate in chemical reactions.

Interactive Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound This table presents illustrative data representative of what a DFT study would yield. The values are not based on published experimental results for this specific molecule.

| Molecular Property | Hypothetical Value | Significance for this compound |

| HOMO Energy | -5.2 eV | Indicates the energy of the outermost electrons; relates to its potential as an electron donor in reactions. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest-energy empty orbital; relates to its potential as an electron acceptor. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electron Density | High on Oxygen/Nitrogen | The ESP map would likely show high electron density on the heteroatoms, marking them as sites for electrophilic attack or hydrogen bonding. |

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformer. sciforum.net Plotting the energy as a function of the rotational angle (dihedral angle) generates a potential energy surface, or energy landscape. acs.org This landscape reveals the most stable, low-energy conformations (local and global minima) as well as the energy barriers (transition states) that must be overcome for the molecule to transition between them. Identifying the preferred conformation is crucial for understanding its biological activity, as the shape of a molecule dictates how it can fit into a biological target like a protein's active site. Studies on related indole (B1671886) alkaloids have successfully used these methods to correlate conformation with experimental observations. acs.org

Interactive Table 2: Illustrative Conformational Analysis of this compound This table shows hypothetical data for a few possible conformers around the N-CH₂ bond, illustrating the kind of output a conformational analysis would produce.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | 175° (anti-periplanar) | 0.00 | 75.5 |

| B (Gauche) | 65° | 1.25 | 13.5 |

| C (Gauche) | -70° | 1.40 | 11.0 |

| D (Eclipsed - Transition State) | 0° | 4.50 | <0.1 |

Molecular Modeling and Docking Studies

Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. nih.gov A particularly powerful application within this field is molecular docking, which predicts how a small molecule (a ligand) binds to a macromolecule (a receptor), such as a protein or nucleic acid. openaccessjournals.com

The goal of molecular docking is to predict the preferred binding orientation and affinity of a ligand to a receptor of known three-dimensional structure. nih.gov In a theoretical docking study of this compound, the compound would be treated as a flexible ligand. A relevant protein target would be selected; for indole-like structures, targets often include kinases, G-protein coupled receptors, or enzymes involved in specific disease pathways. For instance, a related compound, an ethylindolin-2-one derivative, was studied as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govmdpi.com

The docking algorithm would explore numerous possible binding poses of this compound within the receptor's active site, evaluating each pose using a scoring function. This function estimates the binding free energy by considering intermolecular forces such as:

Hydrogen Bonds: The hydroxyl (-OH) group and the nitrogen atom of the indoline (B122111) ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The ethyl group and the fused benzene (B151609) ring can form favorable interactions with nonpolar amino acid residues.

Pi-Stacking and Pi-Cation Interactions: The aromatic indoline ring can interact with aromatic residues (like Phenylalanine, Tyrosine) or positively charged residues (like Lysine, Arginine).

The results would be a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. This provides a structural hypothesis for how the molecule achieves its effect, guiding further design and optimization. researchgate.net

Interactive Table 3: Hypothetical Docking Results for this compound in a Kinase Active Site This table provides an example of the interactions that might be predicted from a molecular docking simulation. The receptor and residues are illustrative.

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp184 | Hydrogen Bond (with 5-OH group) | 2.1 |

| Glu121 | Hydrogen Bond (with N-H group) | 2.4 |

| Val89 | Hydrophobic Interaction (with ethyl group) | 3.8 |

| Leu173 | Hydrophobic Interaction (with indoline ring) | 4.1 |

| Phe182 | Pi-Pi Stacking (with benzene moiety) | 3.5 |

| Binding Affinity (Score) | -8.5 kcal/mol | Hypothetical Score |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wisdomlib.orgchapman.edu Using this compound as a starting scaffold, a virtual library of new derivatives can be generated by computationally adding various substituents at different positions on the molecule (e.g., on the benzene ring or the ethyl group).

This library of virtual compounds can then be rapidly "screened" by docking each derivative into the active site of the target protein. nih.gov The compounds are ranked based on their predicted binding scores. This process allows researchers to prioritize a smaller, more manageable number of the most promising derivatives for actual chemical synthesis and biological testing, saving significant time and resources. This approach has been successfully applied to identify novel inhibitors from libraries of indole derivatives. nih.govmdpi.com

Interactive Table 4: Illustrative Virtual Screening Results for this compound Derivatives This table shows hypothetical results from a virtual screening campaign to find derivatives with improved binding affinity compared to the parent compound.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

| Parent Compound | This compound | -8.5 |

| Derivative 1 | 7-Fluoro substitution | -8.9 |

| Derivative 2 | 4-Chloro substitution | -9.2 |

| Derivative 3 | N-(2-hydroxyethyl) substitution | -8.3 |

| Derivative 4 | 5-O-Methyl substitution | -7.9 |

Reaction Mechanism Studies through Computational Approaches

Computational methods, particularly DFT, are invaluable for mapping out the step-by-step pathway of a chemical reaction. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the most energetically favorable pathway and identifies the rate-limiting step—the highest energy barrier that must be overcome for the reaction to proceed. rsc.org

For the synthesis of this compound, one could investigate a plausible synthetic route, such as the reductive cyclization of a substituted nitrostyrene (B7858105) or an intramolecular Heck reaction. Computational analysis would model each proposed step, locating the transition state structure connecting reactants and products for that step. researchgate.net This provides a deep understanding of how the reaction occurs, why certain reagents or catalysts are effective, and how reaction conditions might be optimized. Such computational explorations have been used to clarify the mechanisms of various indole synthesis methods. nih.govmdpi.comacs.org

Interactive Table 5: Hypothetical Energy Profile for a Proposed Synthesis Step of this compound This table illustrates the relative energies that would be calculated to map a single step in a hypothetical synthesis reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant Complex | Starting materials and catalyst | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the key bond-forming step | +22.5 (Rate-limiting step) |

| Intermediate | Product of the first step | -5.2 |

| Transition State 2 (TS2) | Energy barrier for a subsequent proton transfer | +10.8 |

| Product Complex | Final product before release from catalyst | -15.0 |

Transition State Characterization

No studies detailing the computational analysis of transition states involving this compound were found. Such research would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model reaction pathways. These calculations would identify the geometry and energy of transition state structures, providing crucial insights into the kinetics and mechanisms of reactions in which this compound might participate. The absence of this data means that the energetic barriers and the specific atomic arrangements of potential transition states for reactions involving this compound remain theoretically uncharacterized.

Prediction of Spectroscopic Parameters

Similarly, a search for theoretically predicted spectroscopic data for this compound yielded no results. The prediction of spectroscopic parameters through computational methods is a standard practice for aiding in the experimental identification and characterization of novel compounds. This process typically includes the calculation of:

Nuclear Magnetic Resonance (NMR) spectra: Predicting the chemical shifts (δ) of ¹H and ¹³C nuclei.

Infrared (IR) spectra: Calculating the vibrational frequencies to identify characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) spectra: Determining the electronic absorption wavelengths (λmax) which relate to the electronic transitions within the molecule.

Without such computational studies, researchers lack a theoretical benchmark to aid in the interpretation of experimental spectra for this compound.

The lack of available information underscores that the computational and theoretical profile of this compound is an unexplored area of chemical science. Future research initiatives would be necessary to generate the data required to populate the requested fields of study.

Exploration of Research Applications for 1 Ethylindolin 5 Ol and Its Derivatives

Role as Synthetic Intermediates in Organic Chemistry

The indoline (B122111) scaffold, including N-alkylated variants like 1-ethylindoline (B8703014), is a valuable intermediate in organic synthesis. Its structure allows for functionalization at multiple positions, enabling the construction of a diverse array of more complex molecules. sci-hub.senih.gov The presence of the ethyl group at the N-1 position and a hydroxyl group on the benzene (B151609) ring of 1-Ethylindolin-5-ol provides specific reactive sites for further chemical transformations.

Researchers have developed numerous methods to synthesize substituted indolines, which then serve as precursors to other important compounds. For example, a facile cyclolithiation process has been reported for the construction of 3-substituted indolines from o-bromo-N,N-diallylanilines. sci-hub.se This method highlights the adaptability of the indoline ring system for creating new carbon-carbon bonds. Furthermore, intramolecular cycloaddition reactions involving ynamides and conjugated enynes provide an efficient route to highly substituted indolines, which can be subsequently oxidized to form substituted indoles. nih.gov

Derivatives such as 1-ethylindoline-2,3-dione, which can be conceptually derived from this compound, are used as starting materials for creating hybrid molecules. In one study, 1-ethylindoline-2,3-dione was reacted with 5-aminopyrazoles to synthesize novel pyrazole-indole hybrids, demonstrating its utility as a key building block. acs.org Similarly, other indolin-2-one derivatives serve as foundational materials for producing complex hybrids like isatin-coumarin structures. researchgate.net These synthetic strategies underscore the importance of the indoline core as a versatile platform for accessing a wide range of chemical structures. youtube.com

Potential in the Development of Novel Heterocyclic Scaffolds

Building upon its role as a synthetic intermediate, the this compound framework is instrumental in the development of novel heterocyclic scaffolds. The ability to modify and build upon the indoline core allows for the creation of unique molecular architectures with potential applications in medicinal chemistry and materials science.

The synthesis of highly substituted indoles from indoline precursors is a common strategy, expanding the chemical space accessible from this starting point. nih.gov Beyond simple indoles, the indoline scaffold can be integrated into more complex fused systems. For instance, research has shown the synthesis of thiazolo[4,5-b]pyridines, a class of compounds with noted biological activity. mdpi.com The reaction of aminopyrazoles with N-substituted isatins (like 1-ethylindoline-2,3-dione) leads to the formation of pyrazole-oxindole hybrids, creating a new class of multi-functionalized heterocyclic compounds. acs.org Other examples include the synthesis of novel thiazole (B1198619) derivatives and quinazoline- and oxazine-based structures from related precursors, showcasing the broad potential for scaffold diversification. mdpi.comuobaghdad.edu.iq

Biological Activity Research in Pre-Clinical Models

Derivatives of the indoline scaffold are frequently investigated for their potential biological activities. These preclinical studies, conducted using cell-based assays and animal models, are crucial for identifying promising compounds for further development.

A wide range of indoline derivatives has been evaluated in vitro to determine their effects at a cellular level. These studies have uncovered activities spanning from antimicrobial to enzyme inhibition. For example, certain indoline derivatives have demonstrated potent antioxidant and anti-inflammatory activities in RAW264.7 macrophage cell lines. nih.gov In the realm of neuro-therapeutics, indole-based thiadiazole derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com

In other studies, novel pyrazole (B372694)–indole (B1671886) hybrids have shown promising anticancer activity against the HepG2 cancer cell line. acs.org Similarly, isatin-gallate hybrids have been assessed for both their antioxidant capacity using the DPPH free radical scavenging method and their cytotoxic effects against cancer cells via the MTT assay. pensoft.net The antimicrobial potential of indoline-related structures has also been explored, with some thiazolopyridine derivatives showing significant activity against pathogenic bacteria and fungi. mdpi.com Furthermore, certain 3,3-di(indolyl)indolin-2-ones have been identified as potent inhibitors of α-glucosidase, an enzyme targeted in diabetes management. researchgate.net

Table 1: Selected In Vitro Biological Activities of Indoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|

| Indole-based thiadiazoles | AChE/BuChE Inhibition | Compound 8 showed potent dual inhibition (IC₅₀: 0.15 µM for AChE, 0.20 µM for BuChE). | mdpi.com |

| Thiazolo[4,5-b]pyridin-2-ones | Antimicrobial Activity | Compound 3g was potent against P. aeruginosa and E. coli (MIC: 0.21 µM). | mdpi.com |

| Pyrazole-indole hybrids | Anticancer Activity | Compound 7a showed excellent inhibition of HepG2 cells (IC₅₀: 6.1 µM). | acs.org |

| 3,3-Di(indolyl)indolin-2-ones | α-Glucosidase Inhibition | Compound 1i showed higher inhibition (67%) than the standard drug acarbose (B1664774) (19%). | researchgate.net |

| Isatin-gallate hybrids | Antioxidant/Cytotoxic Activity | Hybrid 3b was the most potent antioxidant and cytotoxic agent in the series. | pensoft.net |

Following promising in vitro results, select indoline derivatives have been advanced to pharmacological studies in animal models to assess their effects in a whole-organism context. These studies provide crucial insights into the potential therapeutic efficacy and biological response to these compounds.

In an animal model of inflammation, certain indoline derivatives injected subcutaneously in mice at low doses (1 μmol/kg or less) were effective at preventing LPS-induced elevation of cytokines in both the brain and peripheral tissues. nih.gov The anti-inflammatory properties of other indole derivatives have been confirmed using the carrageenan-induced rat paw edema test, a standard model for evaluating anti-inflammatory drugs. japsonline.com In this model, compounds containing specific pharmacophores demonstrated significant reductions in paw swelling.

The broader pharmacological potential of related heterocyclic systems has also been investigated. Derivatives of andrographolide (B1667393) have shown analgesic, antipyretic, and anti-inflammatory effects in various mouse and rat models. researchgate.net Furthermore, novel triazolo-thiadiazine derivatives have been evaluated for anticonvulsant activity in rodents using models of seizures induced by pentylenetetrazole (PTZ) and other convulsant agents, demonstrating the potential for these scaffolds to interact with the central nervous system. biomedpharmajournal.org These animal studies are essential for understanding the in vivo behavior of new chemical entities derived from scaffolds like this compound. nih.gov

Table 2: In Vivo Anti-Inflammatory Activity of Indomethacin Analogs in Rat Paw Edema Model This table is interactive. You can sort and filter the data.

| Compound | Inhibition of Edema (%) after 1 hr | Inhibition of Edema (%) after 3 hr | Inhibition of Edema (%) after 6 hr |

|---|---|---|---|

| 13a | 35.1 | 48.7 | 56.4 |

| 13b | 32.4 | 46.2 | 53.8 |

| 13d | 37.8 | 51.3 | 59.0 |

| 13e | 29.7 | 43.6 | 51.3 |

| Indomethacin (Ref.) | 40.5 | 53.8 | 61.5 |

Data adapted from reference japsonline.com.

Applications in Chemical Sensing and Probe Development

The inherent photophysical properties of the indole scaffold make it an excellent platform for the design of fluorescent chemosensors and biological probes. rsc.orgrsc.org These tools are designed to detect and quantify specific analytes, such as ions or small molecules, through a measurable change in their fluorescence or color.

Derivatives of indole are widely used to create small-molecule fluorescent probes for recognizing cations, anions, and neutral species. rsc.org The sensing mechanism often involves processes like photoinduced electron transfer (PET), which is modulated by the binding of the analyte to a receptor site on the probe. rsc.org For example, specific probes have been developed where the indoline-2,3-dione moiety acts as the recognition site for detecting peroxynitrite (ONOO⁻), a reactive oxygen species implicated in various pathological conditions. thno.org

The versatility of the scaffold allows for its incorporation into more complex sensor systems. An indole-based Boron-Dipyrromethene (BODIPY) fluorescent probe was constructed for the selective detection of benzenethiols. acs.org In another application, indole and quinazoline (B50416) scaffolds were used to develop fluorescently labeled imaging tools for the translocator protein (TSPO), a biomarker for neuroinflammation, demonstrating their utility in visualizing biological targets at the mitochondrial level. unipi.it

Emerging Applications in Materials Science

Beyond biological and sensing applications, derivatives of the indoline core are finding use in the field of materials science. Their unique electronic and structural properties can be harnessed to create materials with novel functions.

A significant application lies in the development of photochromic materials. Spiropyrans containing a 5'-substituted indoline moiety exhibit photochromism, a reversible transformation between two forms with different absorption spectra upon exposure to light. mdpi.com This property is highly sought after for applications such as smart windows, optical data storage, and molecular switches. The specific substituents on the indoline ring can be altered to fine-tune the photochromic behavior of the material. mdpi.com

Another emerging application is in corrosion inhibition. A derivative of 5-chloro-1H-indole-2,3-dione has been shown to be an effective corrosion inhibitor for mild steel in an acidic medium. researchgate.net The compound adsorbs onto the steel surface, forming a protective layer that significantly reduces the corrosion rate. This demonstrates a practical application of indoline derivatives in protecting industrial materials. Additionally, related heterocyclic compounds have long been used as intermediates in the synthesis of dyes and pigments, a foundational area of materials chemistry. lookchem.com

Table 3: Corrosion Inhibition Efficiency of an Indoline Derivative on Mild Steel This table is interactive. You can sort and filter the data.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.00001 | 58 |

| 0.00005 | 72 |

| 0.0001 | 83 |

| 0.0005 | 89 |

| 0.001 | 91 |

Data from weight loss measurements at 303 K, adapted from reference researchgate.net.

Future Research Directions and Challenges in 1 Ethylindolin 5 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of indoline (B122111) derivatives has traditionally relied on methods that are often resource-intensive and can generate significant waste. openmedicinalchemistryjournal.com A primary challenge in the future of 1-Ethylindolin-5-ol chemistry is the development of more efficient and sustainable synthetic pathways. Current research in the broader field of indole (B1671886) and indoline synthesis points towards several promising directions:

Green Chemistry Approaches: There is a significant push towards replacing conventional synthetic methods with greener alternatives. researchgate.nettandfonline.com For this compound, this could involve the use of water as a solvent, microwave-assisted synthesis, or the application of solid acid catalysts, which can be easily recovered and reused. openmedicinalchemistryjournal.com These methods not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. researchgate.net

Catalyst Innovation: The use of novel catalysts is a key area of development. For instance, magnetic carbon nitride nanosheets have been used as a reusable catalyst for the synthesis of related spiro[indole-quinazoline] derivatives, suggesting a potential avenue for the synthesis of this compound. jsynthchem.com Palladium-catalyzed reactions are also common for constructing indoline scaffolds and could be optimized for sustainability. chemistryviews.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel (one-pot reactions) or from multiple starting materials in a single step (multicomponent reactions) significantly improves efficiency. jsynthchem.com Developing such a process for this compound would be a significant step forward.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches for Indoline Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Solvent | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions openmedicinalchemistryjournal.com |

| Catalyst | Stoichiometric reagents, harsh acids/bases | Recyclable catalysts (e.g., solid acids, nanocatalysts) openmedicinalchemistryjournal.comjsynthchem.com |

| Energy Input | Prolonged heating | Microwave irradiation, ultrasound researchgate.nettandfonline.com |

| Efficiency | Often multi-step with purification at each stage | One-pot, multicomponent reactions jsynthchem.com |

| Waste | Significant byproduct and solvent waste | Reduced waste, higher atom economy |

Discovery of Novel Reactivity Patterns

The reactivity of the indoline core is rich and varied, but that of this compound itself is not extensively documented. Future research will likely focus on exploring its unique reactivity, which is influenced by the interplay of the electron-donating ethyl group on the nitrogen and the hydroxyl group on the benzene (B151609) ring.

Functionalization of the Indoline Core: A key area of research will be the selective functionalization of the this compound scaffold at various positions. This could involve C-H activation strategies, which allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. researchgate.net

Exploitation of the Hydroxyl Group: The phenolic hydroxyl group is a key functional handle for further chemical modifications. Research into its derivatization could lead to the synthesis of a wide array of new compounds with potentially interesting biological activities.

Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions could uncover novel ring-opening or rearrangement pathways, leading to the formation of new and complex molecular architectures.

Exploration of Advanced Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for its development. While standard techniques like FT-IR and NMR are foundational, advanced characterization methods will be essential for elucidating complex structural details. ajchem-a.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC, HMBC, and ROESY, will be invaluable for the unambiguous assignment of proton and carbon signals, especially in more complex derivatives of this compound. ipb.ptresearchgate.net These techniques can provide detailed information about connectivity and spatial relationships within the molecule.

X-Ray Crystallography and Cryo-EM: For crystalline derivatives, X-ray crystallography can provide a definitive three-dimensional structure. numberanalytics.com For non-crystalline or dynamic systems, cryo-electron microscopy (cryo-EM) is an emerging technique that can provide high-resolution structural information in solution. numberanalytics.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict and rationalize the geometric and electronic properties of this compound, as well as to investigate reaction mechanisms. acs.org

Strategic Design for Targeted Research Applications

The indoline scaffold is a cornerstone in medicinal chemistry, with numerous indole and indoline derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.comaip.org A major future direction for this compound will be its strategic design and modification for targeted applications.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can develop a comprehensive understanding of which structural features are essential for a particular therapeutic effect.

Target-Based Drug Design: With the identification of specific biological targets, such as enzymes or receptors, computational docking studies can be employed to design derivatives of this compound that are predicted to bind with high affinity and selectivity. mdpi.com This rational design approach can significantly accelerate the drug discovery process.

Development of Molecular Probes: Fluorescently labeled derivatives of this compound could be developed as molecular probes to study biological processes within cells. mdpi.com

Integration with High-Throughput Experimentation and Artificial Intelligence in Chemical Discovery

The fields of chemical synthesis and drug discovery are being revolutionized by automation and artificial intelligence. longdom.orgacs.org The future of research on this compound will undoubtedly be intertwined with these technologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific biological activity. j-morphology.com Libraries of this compound derivatives could be synthesized and screened to quickly identify promising lead compounds for further development. utep.edu

Automated Synthesis: The use of automated synthesis platforms can accelerate the production of compound libraries for HTS and SAR studies. researchgate.net This technology enables the rapid generation of a diverse range of analogues of this compound.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing chemical and biological data to predict the properties and activities of new molecules. longdom.orgacs.org These tools can be used to prioritize which derivatives of this compound to synthesize and test, making the discovery process more efficient and cost-effective.

Q & A

Q. Table 1: Key Characterization Techniques

| Technique | Purpose | Critical Parameters |

|---|---|---|

| -NMR | Confirm ethyl group integration | Solvent (CDCl/DMSO-d), coupling constants |

| HPLC | Purity assessment | Column type (C18), mobile phase (acetonitrile/water) |

| HRMS | Molecular ion verification | Resolution >20,000, error margin <2 ppm |

Q. What biological activity profiles have been reported for this compound, and how are these assays designed?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. IC values should be calculated with triplicate measurements and dose-response curves .

- Cell-Based Models : Use immortalized cell lines (e.g., HEK293) transfected with target receptors. Normalize activity to positive controls (e.g., known agonists/antagonists) and include cytotoxicity assessments (MTT assay) .

- Data Reproducibility : Publish raw data (e.g., fluorescence/absorbance readings) in supplementary materials with standardized protocols (e.g., incubation times, buffer compositions) .

Advanced Research Questions